molecular formula C16H16N4O3 B13368495 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide

Cat. No.: B13368495
M. Wt: 312.32 g/mol
InChI Key: MAXLGEAOXDOQQN-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group, a methoxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyquinoline using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Imidazole Moiety: The imidazole moiety can be introduced through a condensation reaction between an imidazole derivative and the quinoline carboxylic acid, facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The imidazole moiety can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the methoxy group, followed by nucleophilic attack.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in the active sites of enzymes, while the quinoline core can intercalate with nucleic acids, disrupting their function. These interactions can lead to the inhibition of enzyme activity or the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Lacks the imidazole moiety and methoxy group.

    7-methoxyquinoline: Lacks the hydroxy group and imidazole moiety.

    Imidazole derivatives: Lacks the quinoline core.

Uniqueness

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the quinoline core and the imidazole moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-7-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-23-11-2-3-12-14(6-11)19-8-13(15(12)21)16(22)18-5-4-10-7-17-9-20-10/h2-3,6-9H,4-5H2,1H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

MAXLGEAOXDOQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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